((2R,3as,5S,6as)-octahydro-2,5-methanopentalen-3a-yl)methanol
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Overview
Description
((2R,3as,5S,6as)-octahydro-2,5-methanopentalen-3a-yl)methanol is a complex organic compound with a unique structure It is characterized by its octahydro-2,5-methanopentalene core, which is a bicyclic system, and a methanol functional group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3as,5S,6as)-octahydro-2,5-methanopentalen-3a-yl)methanol typically involves multiple steps, starting from simpler organic molecules. One common approach is the hydrogenation of a precursor compound, which introduces the necessary hydrogen atoms to form the octahydro structure. The reaction conditions often include the use of a catalyst, such as palladium on carbon, and hydrogen gas under high pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors. These reactors are designed to handle high pressures and temperatures, ensuring efficient conversion of the precursor compounds to the desired product. The use of continuous flow reactors can also enhance the production efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
((2R,3as,5S,6as)-octahydro-2,5-methanopentalen-3a-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form different hydrogenated derivatives.
Substitution: The hydrogen atoms in the methanol group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Various hydrogenated derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
((2R,3as,5S,6as)-octahydro-2,5-methanopentalen-3a-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ((2R,3as,5S,6as)-octahydro-2,5-methanopentalen-3a-yl)methanol exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2R,3aS,5S,6aS)-2-ethyl-1,1,5,6a-tetramethyl-octahydropentalene
- (1S,2R,3aS,5S,6aS)-1,2-dimethyl-5-(2-methylpropyl)-octahydropentalene
Uniqueness
((2R,3as,5S,6as)-octahydro-2,5-methanopentalen-3a-yl)methanol is unique due to its specific stereochemistry and the presence of the methanol functional group
Properties
IUPAC Name |
3-tricyclo[3.3.1.03,7]nonanylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-6-10-4-7-1-8(5-10)3-9(10)2-7/h7-9,11H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZPKAURBFGMRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC3(C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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